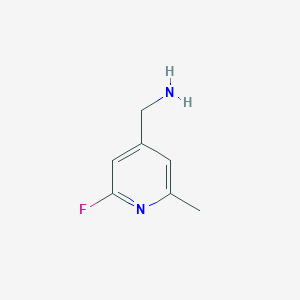

(2-Fluoro-6-methylpyridin-4-YL)methylamine

Description

Contextual Significance of Substituted Pyridines and Alkylamines in Synthetic Chemistry Research

Substituted pyridines are a class of heterocyclic compounds that are integral to numerous areas of chemical science. Their presence in a wide array of pharmaceuticals, agrochemicals, and materials underscores their importance. nih.govacs.orgnih.gov The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized with various substituents, allowing for the fine-tuning of its electronic and steric properties. This versatility makes substituted pyridines privileged scaffolds in drug discovery and development. The development of mild, efficient, and modular methods for the synthesis of substituted pyridines is an ongoing area of research, with techniques such as condensation reactions, cycloadditions, and cross-coupling reactions being continuously refined. nih.govacs.orgnih.govacs.org

Alkylamines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are also of fundamental importance in synthetic chemistry. byjus.comunacademy.com They serve as key intermediates and synthons in the preparation of a diverse range of nitrogen-containing compounds. byjus.comrsc.org The basicity and nucleophilicity of alkylamines make them reactive partners in a multitude of chemical transformations, including alkylation, acylation, and reductive amination. rsc.orgfiveable.me The synthesis of alkylamines itself is a well-established field, with methods ranging from the reduction of nitriles and amides to the direct amination of alcohols. byjus.comrsc.org

Strategic Importance of (2-Fluoro-6-methylpyridin-4-YL)methylamine as a Molecular Scaffold Precursor

This compound incorporates several key structural features that render it a strategically important precursor for the synthesis of more complex molecules. The pyridine core provides a rigid and planar framework, while the substituents—a fluorine atom, a methyl group, and a methylamine (B109427) group—offer distinct points for chemical modification.

The fluorine atom at the 2-position can significantly influence the compound's properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can alter its acidity, basicity, metabolic stability, and binding affinity to biological targets. The methyl group at the 6-position provides steric bulk and can influence the conformational preferences of the molecule. The methylamine group at the 4-position is a versatile functional handle that can participate in a wide range of chemical reactions to build more elaborate structures.

This combination of a fluorinated pyridine scaffold with a reactive aminomethyl side chain makes this compound a valuable building block for the construction of compound libraries for high-throughput screening in drug discovery and for the synthesis of targeted functional materials.

Overview of Prior Research Trends Pertaining to Pyridinylmethylamine Architectures

Pyridinylmethylamine architectures are prevalent in a variety of biologically active compounds. Research has demonstrated their utility as key pharmacophores in medicinal chemistry. For instance, derivatives of pyridin-2-yl-methylamine have been investigated for their potential as antitubercular agents by targeting the MmpL3 protein in Mycobacterium tuberculosis. Furthermore, the synthesis and modification of pyridinylmethylamines are central to the development of new ligands for metal catalysis and coordination chemistry. Synthetic methods often involve the reductive amination of pyridine aldehydes or the substitution of halopyridines with methylamine.

Research Scope and Objectives for Elucidating the Chemical Profile of this compound

The primary objective of this article is to provide a comprehensive chemical profile of this compound. This will be achieved by presenting its key identifiers, and physicochemical properties in a structured format. The aim is to furnish researchers with a foundational understanding of this compound, thereby facilitating its application in synthetic chemistry and materials science. The scope is strictly limited to the chemical characterization of the title compound and does not extend to its biological activities or potential applications in specific therapeutic areas.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | (2-fluoro-6-methylpyridin-4-yl)methanamine |

| CAS Number | 1622844-16-9 |

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

(2-fluoro-6-methylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,4,9H2,1H3 |

InChI Key |

BHXRLMFGTFPHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)F)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Retrosynthetic Analysis of the (2-Fluoro-6-methylpyridin-4-YL)methylamine Core

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection involves the aminomethyl group at the C4 position, which can be traced back to a more stable precursor such as a nitrile or a carboxylic acid derivative. This leads to key intermediates like 2-fluoro-6-methylpyridine-4-carbonitrile (B1448963) or 2-fluoro-6-methylpyridine-4-carboxylic acid.

Further disconnection of the fluoro and methyl groups from the pyridine (B92270) ring would lead back to simpler, more readily available pyridine precursors. However, a more practical approach often involves starting with a pre-functionalized pyridine ring, such as a lutidine derivative, and introducing the necessary substituents through a series of regioselective reactions.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically involve a linear sequence of reactions starting from commercially available pyridine derivatives.

A plausible multi-step synthesis can commence from a substituted picoline. For instance, starting with 2,6-lutidine, a sequence of oxidation, fluorination, and functional group interconversion can lead to the target molecule. A key intermediate in this pathway is often a halogenated pyridine, which allows for the introduction of the aminomethyl group.

A representative synthetic sequence could involve the following steps:

Oxidation: Selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid.

Halogenation/Nitration: Introduction of a leaving group, such as a nitro or chloro group, at the 4-position.

Fluorination: Nucleophilic aromatic substitution to replace a leaving group with fluoride (B91410).

Functional Group Transformation: Conversion of the carboxylic acid to an amide, followed by dehydration to a nitrile.

Reduction: Reduction of the nitrile group to an aminomethyl group.

An alternative starting material could be 2-fluoro-6-methylpyridine (B1294898), which can be synthesized via fluorination of the corresponding 2-chloro-6-methylpyridine.

Table 1: Exemplary Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,6-Lutidine | 1. NaNO2, H2SO4; 2. H2O | 2-Methyl-6-pyridinemethanol |

| 2 | 2-Methyl-6-pyridinemethanol | SOCl2 | 2-(Chloromethyl)-6-methylpyridine |

| 3 | 2-(Chloromethyl)-6-methylpyridine | 1. KCN; 2. H2O, H+ | 6-Methylpyridine-2-acetic acid |

| 4 | 6-Methylpyridine-2-acetic acid | 1. SOCl2; 2. NH3 | 2-(6-Methylpyridin-2-yl)acetamide |

| 5 | 2-(6-Methylpyridin-2-yl)acetamide | POCl3 | 2-(6-Methylpyridin-2-yl)acetonitrile |

| 6 | 2-(6-Methylpyridin-2-yl)acetonitrile | H2, Raney Nickel | (6-Methylpyridin-2-yl)ethanamine |

| 7 | (6-Methylpyridin-2-yl)ethanamine | Selectfluor | This compound |

The final step in the synthesis often involves the formation of the primary amine. This can be achieved through the reduction of a nitrile or an amide, as mentioned previously. Another common method is the direct amination of a corresponding halide or sulfonate precursor. For instance, (4-(bromomethyl)-2-fluoro-6-methylpyridine) could be treated with ammonia (B1221849) or a protected amine equivalent, followed by deprotection, to yield the target compound.

Reductive amination of a corresponding aldehyde (2-fluoro-6-methylpyridine-4-carbaldehyde) with ammonia and a suitable reducing agent like sodium cyanoborohydride is another viable classical approach.

Modern Catalytic Approaches for the Preparation of this compound

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of functionalized pyridines, often employing transition-metal catalysis.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are powerful tools for the functionalization of the pyridine ring. For the synthesis of this compound, a key intermediate like 4-bromo-2-fluoro-6-methylpyridine (B582133) could be subjected to a cyanation reaction using a palladium or copper catalyst to introduce the nitrile group, which is then reduced to the aminomethyl group.

Recent advances in C-H activation could also provide a more direct route to functionalize the pyridine core, potentially reducing the number of synthetic steps.

Table 2: Potential Modern Catalytic Steps

| Reaction Type | Substrate | Catalyst/Reagents | Product |

| Buchwald-Hartwig Amination | 4-Bromo-2-fluoro-6-methylpyridine | Pd catalyst, ligand, base, amine source | 2-Fluoro-6-methylpyridin-4-amine |

| Cyanation | 4-Bromo-2-fluoro-6-methylpyridine | Pd(PPh3)4, Zn(CN)2 | 2-Fluoro-6-methylpyridine-4-carbonitrile |

| Carbonylation | 4-Bromo-2-fluoro-6-methylpyridine | Pd catalyst, CO, NH3 | 2-Fluoro-6-methylpyridine-4-carboxamide |

The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the benzylic position, requires stereoselective methods. This can be achieved through several strategies:

Asymmetric Reduction: The asymmetric reduction of a corresponding ketone precursor (e.g., 1-(2-fluoro-6-methylpyridin-4-yl)ethan-1-one) using chiral catalysts or reagents can provide chiral alcohols, which can then be converted to the chiral amine.

Chiral Resolution: A racemic mixture of the amine can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.

Enzymatic Methods: Biocatalysis, using enzymes such as transaminases, can offer a highly stereoselective route to chiral amines from the corresponding ketone.

These modern approaches provide efficient and selective pathways to the target molecule and its derivatives, often with improved yields and milder reaction conditions compared to classical methods.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a foundational approach in modern chemical synthesis, aiming to design products and processes that minimize the use and generation of hazardous substances. brainyjuice.com In the context of producing complex molecules like this compound, these principles guide every step, from the selection of starting materials to the final purification stages. The goal is to create synthetic routes that are not only efficient but also environmentally benign and economically viable. rasayanjournal.co.inijarsct.co.in

Key green chemistry strategies applicable to the synthesis of pyridine derivatives include the use of catalysis, microwave-assisted reactions, multicomponent reactions, and the selection of environmentally friendly solvents. rasayanjournal.co.inresearchgate.net For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A high atom economy indicates that minimal waste is generated in the form of byproducts. primescholars.com

A plausible final step in the synthesis of this compound is the reduction of a nitrile precursor, 2-fluoro-6-methylpyridine-4-carbonitrile. Catalytic hydrogenation is a prime example of a reaction with excellent atom economy.

Reaction: C₇H₅FN₂ (2-fluoro-6-methylpyridine-4-carbonitrile) + 2H₂ → C₇H₉FN₂ (this compound)

To calculate the percent atom economy (% AE): % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-fluoro-6-methylpyridine-4-carbonitrile | C₇H₅FN₂ | 136.13 |

| Hydrogen (H₂) | H₂ | 2.02 |

| This compound | C₇H₉FN₂ | 140.16 |

Calculation: % AE = (140.16 / (136.13 + 2 * 2.02)) x 100 = (140.16 / 140.17) x 100 ≈ 100%

This calculation demonstrates that catalytic hydrogenation is an almost perfectly atom-economical reaction, as all atoms from the reactants are incorporated into the final product. This contrasts sharply with reactions like the Wittig or Gabriel syntheses, which are known for their poor atom economy due to the generation of stoichiometric amounts of byproducts. primescholars.com Maximizing reaction efficiency through catalyst selection and optimization of reaction conditions further ensures that the theoretical atom economy translates into high product yields, a key goal in sustainable manufacturing.

Solvent Selection and Waste Minimization in this compound Production

In the production of this compound, particularly in the catalytic reduction of the nitrile precursor, solvent selection is crucial. Traditional solvents like dichloromethane (B109758) or THF (tetrahydrofuran) pose environmental and health risks. Greener alternatives are actively sought.

| Solvent Class | Examples | Green Chemistry Considerations |

| Traditional Solvents | Dichloromethane, Chloroform, Benzene | Hazardous, toxic, and environmentally persistent. |

| Greener Alternatives | Ethanol (B145695), 2-Propanol, Water, Supercritical CO₂ | Lower toxicity, biodegradable, derived from renewable resources (e.g., bio-ethanol). |

| Emerging Solvents | Ionic Liquids, Deep Eutectic Solvents (DES) | Can offer unique solubility and catalytic properties, often with low volatility, but biodegradability and toxicity must be assessed. ijarsct.co.in |

For the hydrogenation step, alcohols like ethanol are often excellent choices as they are effective solvents, readily available, and have a lower environmental impact than halogenated hydrocarbons.

Waste minimization is a comprehensive strategy that extends beyond solvent choice. core.ac.uk It involves optimizing reactions to reduce byproduct formation, implementing catalyst recycling programs, and designing processes that are less material- and energy-intensive. emergingpub.com For instance, using heterogeneous catalysts for the reduction step allows for easy separation and recycling of the catalyst, preventing metal contamination of the product and reducing solid waste. copadata.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Process Intensification Techniques

Process intensification (PI) involves the development of innovative equipment and processing techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. aiche.orgvapourtec.com Rather than making incremental improvements, PI aims for a radical redesign of the manufacturing process. chemcopilot.com

Continuous Flow Reactors: A key PI technology is the shift from traditional batch reactors to continuous flow systems. vapourtec.com In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs. This offers superior control over reaction parameters like temperature and pressure, leading to better yields and safety, especially for highly exothermic reactions. nih.gov For the synthesis of this compound, a continuous hydrogenation setup would offer significant advantages over a large batch reactor, including enhanced heat transfer and improved safety when handling hydrogen gas.

| Technique | Traditional Batch Processing | Process Intensification (e.g., Flow Chemistry) |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Safety | Large volumes of hazardous materials and reagents present at one time. | Small reactor volumes (hold-up) lead to intrinsically safer processes. |

| Scalability | Often requires significant re-optimization. | Scaled by running the reactor for longer periods ("scale-out") or using parallel reactors. |

| Efficiency | Can suffer from lower yields and longer reaction times. | Often provides higher yields, better selectivity, and faster reaction times. |

Scale-Up Considerations for Laboratory-to-Pilot Production of this compound

Transitioning a synthetic route from the laboratory bench to pilot-plant scale is a critical step that presents numerous challenges. What works on a gram scale may not be feasible or safe on a kilogram scale.

Key Scale-Up Challenges:

Mass and Heat Transfer: In large reactors, inefficient mixing and heat transfer can lead to localized temperature gradients, reducing yield and promoting the formation of impurities. The exothermic nature of reactions like hydrogenation must be carefully managed.

Safety and Hazard Analysis: A thorough risk assessment is required to handle large quantities of flammable solvents, high-pressure gases like hydrogen, and potentially reactive intermediates. acs.org

Process Control: Maintaining consistent reaction conditions (temperature, pressure, stoichiometry) is more complex in large vessels. Robust process analytical technology (PAT) is often implemented to monitor and control the reaction in real-time.

Downstream Processing: Isolation and purification of the final product, this compound, can become a bottleneck. Crystallization, filtration, and drying processes must be designed to be efficient and scalable, consistently delivering the product with the required purity. acs.org

The Guareschi–Thorpe synthesis of pyridines, for example, has been successfully scaled up in aqueous media, demonstrating that green chemistry principles can be compatible with larger-scale production. rsc.orgresearchgate.net Adopting continuous flow processes early in development can mitigate many scale-up issues, as scaling is achieved by extending operational time rather than increasing reactor volume, thus maintaining optimal reaction conditions. acs.org

Chemical Reactivity and Derivatization Studies of 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Reactions Involving the Primary Amine Functionality of (2-Fluoro-6-methylpyridin-4-YL)methylamine

The exocyclic primary amine of this compound is a key site for derivatization. Its nucleophilicity allows for a variety of bond-forming reactions, enabling the synthesis of a diverse array of more complex molecules.

The primary amine readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents such as acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

Acylation: Reaction with acylating agents, such as acetyl chloride or acetic anhydride, yields the corresponding N-acyl derivatives (amides). These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride or methanesulfonyl chloride, affords stable sulfonamides. The sulfonylation of aza-heterocycles is a well-established method for creating derivatives with potential biological activity researchgate.netchemistryviews.org. While specific studies on this compound are not detailed in the searched literature, the reactivity is analogous to other primary amines on pyridine (B92270) scaffolds nih.gov.

| Reaction Type | Reagent | Product Class | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-((2-fluoro-6-methylpyridin-4-yl)methyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Et₃N), 0 °C to RT |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-((2-fluoro-6-methylpyridin-4-yl)methyl)-4-methylbenzenesulfonamide | Inert solvent (e.g., Pyridine, DCM), RT |

The nitrogen atom of the primary amine can be further substituted through alkylation or reductive amination, providing access to secondary and tertiary amines.

Direct Alkylation: The amine can be directly alkylated using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The use of a suitable base is required to deprotonate the amine, enhancing its nucleophilicity researchgate.netrsc.org.

Reductive Amination: A more controlled method for preparing secondary or tertiary amines is reductive amination organic-chemistry.org. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation nih.gov. This method is highly versatile and widely employed in pharmaceutical synthesis researchgate.net.

| Step | Reactants | Intermediate/Product | Reducing Agent | Typical Conditions |

|---|---|---|---|---|

| 1 (Imine Formation) | This compound + R-CHO | N-((2-fluoro-6-methylpyridin-4-yl)methyl)-R-imine | - | MeOH or DCE, often with mild acid catalyst |

| 2 (Reduction) | Imine Intermediate | N-alkyl-(2-fluoro-6-methylpyridin-4-yl)methylamine | NaBH₄, NaBH(OAc)₃ | In situ addition of reducing agent |

The primary amine serves as a valuable synthon for constructing various heterocyclic systems. The initial step often involves the formation of an imine or a related C=N bond, which can then undergo intramolecular cyclization.

For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidines bu.edu.egyoutube.com. The reaction proceeds via initial enamine or imine formation followed by cyclization and dehydration organic-chemistry.orgresearchgate.net. Additionally, the amine can be a precursor for triazole synthesis through multi-step sequences often involving the formation of amidine or amidrazone intermediates which then cyclize mdpi.comorganic-chemistry.orgnih.gov. The synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and electrophilically activated nitroalkanes has also been reported, highlighting a pathway where the aminomethyl group and the pyridine nitrogen both participate in ring formation beilstein-journals.org.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack rsc.org. Under acidic conditions typical for EAS, the nitrogen is protonated, further increasing this deactivation. However, the substituents on the ring play a crucial role in modulating this reactivity and directing the position of substitution.

The regiochemical outcome of any potential EAS reaction on this compound is dictated by the combined electronic effects of the substituents and the ring nitrogen.

Pyridine Nitrogen: Strongly deactivating, especially at the C2, C4, and C6 positions.

2-Fluoro Group: This group is deactivating due to its strong inductive electron withdrawal (-I effect). However, through resonance (+R effect), its lone pairs can donate electron density, making it an ortho, para-director.

6-Methyl Group: An electron-donating group through induction and hyperconjugation (+I effect), it activates the ring and is an ortho, para-director.

4-(Aminomethyl) Group: This group is weakly activating through its inductive effect. In strongly acidic media, the amine would be protonated to -CH₂NH₃⁺, which would become a strongly deactivating, meta-directing group.

Considering the positions relative to the activating methyl group (C6) and the deactivating fluoro group (C2), and the strong deactivation at positions flanking the nitrogen, the most likely sites for electrophilic attack are C3 and C5. The C3 position is ortho to the activating methyl group, while the C5 position is para to the methyl group. Both positions are meta to the deactivating fluoro group. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions libretexts.orgyoutube.com.

Direct experimental data on the halogenation and nitration of this compound is not available in the reviewed literature. However, predictions can be made based on the reactivity of similar pyridine systems.

Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) would be expected to occur at the C3 or C5 positions. The reaction would likely require a Lewis acid catalyst. It is important to distinguish this from radical halogenation, which can occur on the methyl side chain, as seen in the preparation of 2-fluoro-6-(dibromomethyl)pyridine from 2-fluoro-6-methylpyridine (B1294898) sigmaaldrich.comsigmaaldrich.com.

Nitration: The nitration of pyridine rings is notoriously difficult and requires harsh conditions, such as a mixture of nitric acid and fuming sulfuric acid (oleum), to overcome the ring's deactivation google.comgoogleapis.com. The presence of the activating methyl group on the target molecule may facilitate the reaction to some extent, but the deactivating fluoro group and the protonation of the ring nitrogen under the strong acidic conditions present significant hurdles rsc.orgresearchgate.netrsc.org. If nitration were to occur, the nitro group would be directed to the C3 and/or C5 positions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings like pyridine. The inherent electron-withdrawing nature of the ring nitrogen atom reduces electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles.

Reactivity at the Fluoro-Substituted Pyridine Position

The fluorine atom at the C2 position of this compound is the most active site for nucleophilic aromatic substitution. This heightened reactivity is a result of the "element effect" observed in many SNAr reactions, where the rate of substitution for halogens follows the order F > Cl > Br > I. researchgate.netnih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the rate-determining nucleophilic attack step.

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate. Subsequently, the fluoride (B91410) ion is eliminated, restoring aromaticity and yielding the substituted product. Studies on simpler 2-fluoropyridines have shown they react significantly faster than their 2-chloro counterparts, underscoring the exceptional leaving group ability of fluoride in these systems. nih.gov

| Leaving Group (at C2) | Relative Reactivity | Rationale |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-X bond, activating the carbon for nucleophilic attack. |

| -Cl | Intermediate | Good leaving group, but less activating for the initial attack step compared to fluorine. |

| -Br | Intermediate | Similar in reactivity to chlorine in many pyridine systems. |

| -I | Lowest | Although the C-I bond is weakest, the lower electronegativity makes the initial nucleophilic attack less favorable. |

Impact of the Methyl and Methylamine (B109427) Substituents on Ring Activation

Methyl Group (-CH₃) at C6: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect and hyperconjugation. Electron-donating groups generally decrease the rate of SNAr reactions by increasing the electron density of the ring, which disfavors attack by a nucleophile. However, its effect is relatively minor compared to the strong activation provided by the ring nitrogen.

Methylamine Group (-CH₂NH₂) at C4: The methylamine substituent at the para position has a more nuanced effect. The methylene (B1212753) (-CH₂-) bridge insulates the electron-donating resonance effect of the amino group (-NH₂) from the pyridine ring. Therefore, its primary influence is a weak electron-donating inductive effect.

While both the methyl and methylamine groups are technically deactivating for nucleophilic substitution, their combined electronic influence is significantly outweighed by the powerful activating effect of the heterocyclic nitrogen atom on the C2 position. The substitution of the fluorine atom remains the most favorable reaction pathway, driven primarily by the intrinsic electronic properties of the 2-fluoropyridine (B1216828) core. Lewis acid coordination to the pyridine nitrogen can further enhance the ring's electrophilicity, potentially accelerating substitution reactions. nih.govresearchgate.net

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| -F | C2 | Strongly electron-withdrawing (inductive) | Activates the substitution site; excellent leaving group. |

| -CH₂NH₂ | C4 | Weakly electron-donating (inductive) | Weakly deactivating, but effect is minor compared to ring nitrogen activation. |

| -CH₃ | C6 | Weakly electron-donating (inductive) | Weakly deactivating, but effect is minor compared to ring nitrogen activation. |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

While the C2-fluoro group is primed for SNAr, palladium-catalyzed cross-coupling reactions typically require a more reactive leaving group, such as bromide or iodide. Therefore, this section considers the reactivity of halogenated analogs of the title compound, where the fluorine is replaced by a heavier halogen or another position is halogenated.

Suzuki, Stille, and Sonogashira Coupling of Halogenated Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of the this compound scaffold are expected to be competent partners in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester. wikipedia.org It is widely used for its mild conditions and the commercial availability of a vast array of boronic acids. A 2-bromo or 2-iodo analog of the title compound would readily couple with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The reaction is highly efficient for constructing biaryl structures, which are common in pharmaceuticals. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. thermofisher.comuwindsor.ca The primary drawback is the toxicity of the tin reagents.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This method is the most common way to synthesize arylalkynes and conjugated enynes. Halogenated pyridines, including 2-amino-3-bromopyridines, have been shown to be effective substrates in Sonogashira couplings. scirp.org

| Reaction | Coupling Partners | Typical Pd Catalyst | Typical Base | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-X + Ar'-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Mild conditions, low toxicity of boron reagents. wikipedia.orgresearchgate.net |

| Stille | Ar-X + Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often base-free | High functional group tolerance. wikipedia.orgthermofisher.com |

| Sonogashira | Ar-X + H-C≡C-R | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | Direct synthesis of arylalkynes. libretexts.orgscirp.org |

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of a substrate. In this approach, a transition metal catalyst cleaves a C-H bond and replaces it with a new C-C or C-heteroatom bond.

For the this compound scaffold, the pyridine nitrogen atom can act as an endogenous directing group. researchgate.net In transition metal catalysis, the nitrogen atom coordinates to the metal center, positioning it to selectively activate the C-H bond at the ortho (C2) position. rsc.orgbeilstein-journals.org However, in the title compound, the C2 and C6 positions are already substituted.

Therefore, C-H functionalization would likely target the C3 and C5 positions. This could be achieved through several strategies:

Distal C-H Functionalization: Recent advances have enabled the functionalization of C3 and C4 positions of pyridines, often using specialized directing groups or catalyst systems that override the intrinsic preference for C2 activation. nih.gov

Substrate-Directed Functionalization: The methylamine moiety (-CH₂NH₂) could potentially act as a directing group. The nitrogen of the amine could coordinate to a metal catalyst, forming a five- or six-membered metallacycle that directs functionalization to the adjacent C3 or C5 position. nih.gov

Directing Group-Free Strategies: Emerging methods for the meta-C-H functionalization of pyridines involve the temporary dearomatization of the ring to alter its electronic properties, allowing for regioselective functionalization without a directing group. nih.gov

These strategies open pathways to introduce new substituents at the otherwise less reactive positions of the pyridine ring, significantly expanding the synthetic utility of the this compound core structure.

Applications of 2 Fluoro 6 Methylpyridin 4 Yl Methylamine As a Key Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Compounds

The structural characteristics of (2-Fluoro-6-methylpyridin-4-YL)methylamine make it a valuable precursor for creating sophisticated heterocyclic systems. The reactive aminomethyl side chain, along with the adaptable pyridine (B92270) core, facilitates a wide range of chemical modifications. Pyridine and its fused derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govwhiterose.ac.ukmdpi.com

The amine group in this compound is a crucial functional group for annulation reactions, which lead to the creation of pyrido-fused heterocyclic systems. nih.govbenthamscience.com These fused-ring structures are of considerable interest in fields like medicinal chemistry and materials science because of their rigid conformations and distinct electronic properties. For example, employing this building block in multicomponent or intramolecular cyclization reactions can produce novel molecular frameworks that are otherwise challenging to synthesize. mdpi.com The fluorine and methyl groups on the pyridine ring also allow for the fine-tuning of the steric and electronic characteristics of the resulting fused-ring products. ethernet.edu.et

Beyond the creation of simple fused rings, this compound is vital for assembling more complex, multi-cyclic structures. Researchers utilize this compound in cascade reactions and cycloaddition strategies to build elaborate molecular frameworks. Both the pyridine nitrogen and the exocyclic amine can engage in sequential bond-forming processes, allowing for the efficient generation of molecular complexity from a relatively simple starting material. The resulting polycyclic systems are under investigation for their potential in diverse applications, including as organic light-emitting diode (OLED) materials and as specialized probes in biological research.

Role of this compound in Ligand Design and Coordination Chemistry Research

The nitrogen atoms in the this compound structure—one in the pyridine ring and one in the aminomethyl group—have available lone pairs of electrons, enabling them to coordinate readily with metal ions. This characteristic makes the compound and its derivatives promising candidates for creating new ligands in the field of coordination chemistry. acs.org

This compound can function as a bidentate ligand, binding to a metal center through both the pyridine and the amine nitrogens. tandfonline.com This chelation results in the formation of stable five-membered rings with the metal ion, which increases the stability of the metal complex. tandfonline.comnih.govnih.gov The electronic nature of these complexes can be adjusted by the fluoro and methyl substituents, thereby influencing their catalytic performance, magnetic behavior, and photophysical properties. escholarship.org

| Metal Ion | Typical Coordination | Resulting Complex Geometry | Potential Application |

| Copper(II) | Bidentate (N,N') | Distorted Octahedral | Thermal Stability Studies |

| Platinum(II) | Bidentate (N,N') | Square Planar | Cytotoxic Agents |

| Gold(I)/Silver(I) | Bidentate (N,N') | Linear/Trigonal Planar | Luminescent Polymers |

| Rare-Earth Metals (Ln³⁺) | Bidentate (N,N') | Various | Radiopharmaceuticals |

This table represents potential coordination behaviors based on analogous pyridine-based ligands.

The aminomethyl group of the title compound serves as a convenient attachment point for introducing chirality. Chiral derivatives can be synthesized by reacting the amine with chiral auxiliaries or through enantioselective methods. researchgate.netrsc.org These chiral pyridine-based ligands are highly valuable in asymmetric catalysis, where they guide chemical reactions to favor the formation of one enantiomer of a chiral product over the other. acs.orgnih.gov The rigidity of the pyridine backbone, combined with the specific steric environment created by its substituents, is essential for achieving high levels of stereocontrol. acs.org

Integration into Chemical Probes and Imaging Agents for Research Applications

Development of Affinity Reagents for Molecular Recognition Studies

Further research and publication in the field of synthetic chemistry and material science are required before a comprehensive and accurate article on the specific applications of this compound can be written.

Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The proton NMR (¹H NMR) spectrum provides information on the different electronic environments of hydrogen atoms in a molecule. For (2-Fluoro-6-methylpyridin-4-YL)methylamine, distinct signals are expected for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the methylamine (B109427) substituent, and the amine protons.

The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and are expected to appear as distinct signals. The proton at the 5-position (H-5) would likely appear as a singlet or a very finely split doublet due to a small four-bond coupling to the fluorine atom (⁴J HF). The proton at the 3-position (H-3) would also be expected to be a singlet or a finely split doublet due to a four-bond coupling to the methylene protons (⁴J HH) and a five-bond coupling to the fluorine atom (⁵J HF).

The methyl group (-CH₃) attached to the pyridine ring at the 6-position is expected to produce a singlet in the upfield region of the spectrum. The methylene protons (-CH₂-) of the methylamine group, being adjacent to the aromatic ring, will be deshielded and are predicted to appear as a singlet, assuming no significant coupling to the amine protons. The amine protons (-NH₂) themselves often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.8-7.0 | s or d | ⁵J HF ≈ 1-2 Hz |

| H-5 | ~6.7-6.9 | s or d | ⁴J HF ≈ 2-3 Hz |

| -CH₂- | ~3.8-4.0 | s | - |

| -CH₃ | ~2.4-2.6 | s | - |

| -NH₂ | ~1.5-2.5 (broad) | br s | - |

¹³C NMR Spectral Analysis: Carbon Environments and Fluorine Coupling

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon atoms in a molecule. In the case of this compound, seven distinct carbon signals are anticipated. A key feature of the ¹³C NMR spectrum will be the observation of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J CF). Other carbon atoms in proximity to the fluorine will show smaller two-, three-, and four-bond couplings (²J CF, ³J CF, ⁴J CF).

The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum. The C-2, being directly attached to the electronegative fluorine atom, is expected to be significantly downfield and will appear as a doublet. The C-4, bonded to the methylamine group, and the C-6, bonded to the methyl group, will also have characteristic chemical shifts. The methyl carbon will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | ~160-165 | ¹J CF ≈ 230-250 Hz |

| C-3 | ~110-115 | ³J CF ≈ 3-5 Hz |

| C-4 | ~150-155 | ³J CF ≈ 10-15 Hz |

| C-5 | ~115-120 | ²J CF ≈ 20-25 Hz |

| C-6 | ~155-160 | ²J CF ≈ 15-20 Hz |

| -CH₂- | ~45-50 | ⁴J CF ≈ 1-2 Hz |

| -CH₃ | ~20-25 | ³J CF ≈ 3-5 Hz |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to a pyridine ring. The multiplicity of the signal will be influenced by couplings to nearby protons, primarily the aromatic proton at the 3-position (³J HF) and the methyl protons at the 6-position (⁴J HF), likely resulting in a complex multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this molecule due to the prevalence of singlets, it could confirm any long-range couplings between the aromatic protons and the protons of the substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signal to the methyl carbon signal and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for establishing the connectivity of the molecule. For instance, correlations would be expected between the methylene protons and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the position of the methylamine substituent. Similarly, correlations between the methyl protons and the C-5 and C-6 carbons would confirm the position of the methyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₇H₉FN₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₇H₁₀FN₂]⁺ | 141.0828 |

Observation of an ion with this exact mass would provide strong evidence for the elemental composition of the compound. Further analysis of the fragmentation pattern in the mass spectrum could provide additional structural confirmation. A common fragmentation pathway for benzylamine-like structures is the loss of the amine group, which would result in a characteristic fragment ion. nih.govnih.gov

Fragmentation Pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) Conditions

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization.

Under Electron Ionization (EI) , the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. The initial event would be the formation of a molecular ion [M]•+. A primary and highly probable fragmentation pathway would involve the benzylic cleavage of the C-C bond between the pyridine ring and the methylamine group. This would result in the formation of a stable pyridinylmethyl cation. Another likely fragmentation is the loss of the amino group.

Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in the observation of the protonated molecule [M+H]+ with less fragmentation. The fragmentation of the [M+H]+ ion would likely be initiated by the protonated amine group. A characteristic fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH3). Another possible fragmentation could involve the cleavage of the bond between the methylene group and the pyridine ring.

Table 1: Predicted Fragmentation Pathways for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|---|

| EI | [M]•+ | [M-CH2NH2]•+ | •CH2NH2 | 2-Fluoro-6-methylpyridine (B1294898) radical cation |

| EI | [M]•+ | [M-NH2]•+ | •NH2 | (2-Fluoro-6-methylpyridin-4-yl)methyl radical cation |

| ESI | [M+H]+ | [M+H-NH3]+ | NH3 | 2-Fluoro-6-methyl-4-methylenepyridinium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Modes Associated with Amine and Pyridine Linkages

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The primary amine (-NH2) group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm-1. The N-H bending (scissoring) vibration is expected around 1590-1650 cm-1.

The pyridine ring will have several characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1600 cm-1 region. C-H stretching vibrations of the pyridine ring and the methyl group will appear around 2900-3100 cm-1. The C-F stretch is anticipated to be a strong band in the 1200-1350 cm-1 region.

Hydrogen Bonding Interactions from IR Data

The presence of the amine group allows for intermolecular hydrogen bonding (N-H···N). This interaction can lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands in the IR spectrum, particularly in the condensed phase (liquid or solid) compared to the gas phase. The extent of this shift can provide information about the strength of the hydrogen bonding.

Table 2: Predicted Characteristic IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Amine (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Packing and Intermolecular Interactions (e.g., C-H···F, N-H···N)

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. The primary amine group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor, making N-H···N hydrogen bonds a dominant feature in the crystal packing. These interactions would likely link the molecules into chains or sheets.

Table 3: Predicted Key Structural Parameters for this compound from a Hypothetical Crystal Structure

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.34 Å |

| Pyridine C=N Bond Length | ~1.33 Å |

| Pyridine C=C Bond Length | ~1.39 Å |

| C-NH₂ Bond Length | ~1.47 Å |

| N-H···N Hydrogen Bond Distance | ~2.9 - 3.2 Å |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD), is a valuable set of methods for the characterization of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be amenable to analysis by chiroptical spectroscopy for the purpose of enantiomeric characterization, it must be chiral; that is, it must be non-superimposable on its mirror image.

A critical examination of the molecular structure of this compound reveals that it is an achiral molecule. The molecule does not possess a stereocenter or any other element of chirality. The carbon atom of the methylamine group bonded to the pyridine ring is attached to two hydrogen atoms, an amino group, and the pyridine ring itself. As there are two identical substituents (hydrogen atoms) on this carbon, it does not constitute a chiral center.

Consequently, this compound does not exist as a pair of enantiomers. Since enantiomers are a prerequisite for the observation of a Circular Dichroism signal, this analytical method is not applicable for the enantiomeric characterization of this specific compound. The absence of chirality in this compound means there are no enantiomeric forms to distinguish or quantify using chiroptical techniques. Therefore, a discussion of its chiroptical spectroscopic properties for enantiomeric characterization is not relevant.

Computational and Theoretical Investigations of 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for elucidating the electronic properties of (2-Fluoro-6-methylpyridin-4-YL)methylamine. These methods offer a detailed perspective on the molecule's geometry, electron distribution, and orbital interactions.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational tool used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are crucial for understanding the molecule's stability and steric properties. The fluorine and methyl substituents on the pyridine (B92270) ring, along with the methylamine (B109427) group, significantly influence the final geometry.

Below is a representative table of optimized geometric parameters for this compound, as would be obtained from a DFT study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-F | 1.35 Å |

| C6-CH3 | 1.52 Å | |

| C4-CH2 | 1.51 Å | |

| N1-C2 | 1.34 Å | |

| C4-C5 | 1.39 Å | |

| Bond Angle | F-C2-N1 | 117.5° |

| C5-C6-N1 | 122.0° | |

| C3-C4-CH2 | 121.5° | |

| Dihedral Angle | F-C2-C3-C4 | 0.5° |

| N1-C6-C5-C4 | -0.3° |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound would illustrate the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the nitrogen of the methylamine group are expected to be regions of high negative potential, making them likely sites for protonation and other electrophilic interactions. The hydrogen atoms of the methylamine group would exhibit positive potential. Comparative studies on substituted pyridines suggest that the nitrogen of the pyridine ring is a primary site for such interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the methylamine group, while the LUMO would be distributed over the pyridine ring. The presence of the electron-withdrawing fluorine atom can lower both HOMO and LUMO energy levels. mdpi.com

A hypothetical FMO analysis for this compound could yield the following data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Energy Landscape Exploration

The flexibility of the methylamine side chain necessitates a thorough conformational analysis to understand the molecule's preferred shapes and dynamic behavior.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, a key dihedral angle to scan would be the one defining the rotation of the methylamine group relative to the pyridine ring (e.g., C3-C4-CH2-NH). The resulting energy profile would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This information is critical for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. These methods are instrumental in interpreting experimental spectra and can often predict spectral features with a high degree of accuracy.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting isotropic chemical shifts (δ) and spin-spin coupling constants (J).

For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) in a simulated solvent to mimic experimental conditions. Subsequently, the NMR parameters would be calculated for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F).

Illustrative Data Table for Calculated NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (methyl group) | 2.3 - 2.6 |

| ¹H (methylene group) | 3.8 - 4.2 |

| ¹H (aromatic ring) | 6.8 - 7.5 |

| ¹H (amine group) | 1.5 - 2.5 |

| ¹³C (methyl group) | 20 - 25 |

| ¹³C (methylene group) | 45 - 50 |

| ¹³C (aromatic ring) | 110 - 160 |

| ¹⁹F | -110 to -130 |

Note: This table is illustrative and does not represent published data for this compound.

Simulated IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed after a geometry optimization and frequency calculation at a specific level of theory.

The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations. The resulting data provides a predicted spectrum that can be compared with experimental data to aid in peak assignment and structural elucidation.

Illustrative Data Table for Simulated Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Amine group |

| C-H stretch (aromatic) | 3000 - 3100 | Pyridine ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Methyl and methylene (B1212753) groups |

| C=C/C=N stretch | 1550 - 1650 | Pyridine ring |

| C-F stretch | 1200 - 1300 | Fluoro substituent |

Note: This table is illustrative and does not represent published data for this compound.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing detailed information about the energetics and kinetics of chemical transformations that can be difficult to obtain experimentally.

Transition State Characterization for Key Derivatization Reactions

Understanding the mechanism of derivatization reactions, such as acylation or alkylation of the amine group in this compound, requires the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods can locate these transition state structures and confirm their identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides crucial insights into the bond-breaking and bond-forming processes.

Computational Assessment of Reaction Energetics and Kinetics

These energy values can then be used within the framework of Transition State Theory (TST) to estimate the reaction rate constants. This computational assessment of reaction kinetics provides a deeper understanding of the factors that control the reaction's speed and feasibility.

Illustrative Data Table for a Hypothetical Derivatization Reaction:

| Parameter | Calculated Value |

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Reaction Enthalpy (ΔH) | -10 to -20 kcal/mol |

| Reaction Free Energy (ΔG) | -5 to -15 kcal/mol |

Note: This table is illustrative and does not represent published data for this compound.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a substituted pyridine (B92270) derivative such as (2-Fluoro-6-methylpyridin-4-YL)methylamine, various chromatographic techniques are employed to ensure its purity and to profile any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is typically developed and validated as per ICH guidelines to separate the main compound from process-related impurities and degradation products. researchgate.net

The method development involves optimizing several parameters, including the choice of stationary phase, mobile phase composition, and detector wavelength. Pyridine derivatives are often analyzed using C8 or C18 columns. shimadzu.com Given the basic nature of the amine group and the pyridine ring, a mixed-mode stationary phase can also be effective, allowing for good peak shape and resolution without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH and ensure consistent ionization of the analyte. shimadzu.comsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, typically around 260 nm. shimadzu.com

A typical impurity profile might include starting materials, isomers, or by-products from the synthesis. The quantitative determination of these impurities is critical for quality control.

Table 1: Example HPLC Method Parameters and Purity Profile

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

| Analyte | Retention Time (min) |

| Impurity 1 (e.g., starting material) | 4.2 |

| Impurity 2 (e.g., isomer) | 8.5 |

| This compound | 9.7 |

| Impurity 3 (e.g., by-product) | 12.1 |

Gas Chromatography (GC) for Volatile By-products (if applicable)

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds. cdc.gov In the synthesis of this compound, various volatile solvents and reagents may be used, which could remain as residual impurities in the final product. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify these volatile by-products. osha.govresearchgate.net

The analysis of less volatile compounds like pyridine itself can be performed using direct injection, while highly volatile solvents are typically analyzed using a headspace (HS-GC) technique. researchgate.net The choice of a suitable capillary column, such as one with a wax-based or a 5% phenyl-methylpolysiloxane stationary phase, is critical for achieving separation of common solvents. osha.govmdpi.com Method validation includes demonstrating specificity, linearity, accuracy, and precision for all potential volatile impurities. researchgate.net

Table 2: Example GC Method for Residual Solvents

| Parameter | Value |

| Instrument | Headspace Gas Chromatograph with FID |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Oven Program | 40°C (10 min), ramp to 240°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Analyte | Retention Time (min) |

| Methanol | 5.1 |

| Dichloromethane (B109758) | 7.3 |

| Toluene | 11.8 |

| Pyridine | 13.5 |

Chiral HPLC for Enantiomeric Excess Determination

The compound this compound is achiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene (B1212753) carbon of the methylamine (B109427) group, the determination of enantiomeric excess would become critical. Chiral HPLC is the standard technique for separating enantiomers. ucj.org.ua

This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. The presence of fluorine in a molecule can sometimes influence the separation on certain CSPs. ucj.org.ua The development of a chiral separation method involves screening various CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phases (typically mixtures of alkanes like hexane (B92381) with an alcohol modifier like isopropanol) to achieve baseline resolution of the enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers. The use of fluorine-19 NMR (¹⁹F NMR) in conjunction with chiral resolving agents has also emerged as a rapid method for enantiodifferentiation without the need for chromatographic separation. chemeurope.com

Titrimetric Methods for Amine Content Determination

Titrimetry provides a reliable and accurate absolute method for determining the total amine content, which is a direct measure of the purity of the primary amine compound. For weak bases like this compound, a non-aqueous acid-base titration is employed. metrohm.com

The procedure involves dissolving a precisely weighed amount of the sample in a suitable aprotic solvent, most commonly glacial acetic acid. mt.com This solvent enhances the basicity of the amine, allowing for a sharp and clear endpoint that would not be achievable in aqueous solutions. mt.com The titrant is a standardized solution of a strong acid in a non-aqueous medium, typically perchloric acid in glacial acetic acid. metrohm.commt.com The endpoint of the titration can be detected potentiometrically using a suitable electrode system, which provides a sharp jump in potential at the equivalence point. metrohm.compsu.edu The amine content, often expressed as an amine value (mg KOH/g) or as a percentage purity, is calculated based on the volume of titrant consumed. metrohm.commt.com

Table 3: Example Data for Titrimetric Purity Assay

| Parameter | Value |

| Sample Weight | 250.0 mg |

| Solvent | 50 mL Glacial Acetic Acid |

| Titrant | 0.1 M Perchloric Acid in Acetic Acid |

| Titrant Volume (Endpoint) | 17.55 mL |

| Molecular Weight of Analyte | 140.16 g/mol |

| Calculation | (Titrant Vol. x Molarity x Mol. Wt.) / Sample Wt. x 100 |

| Purity Assay | 98.3% |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides experimental evidence to validate the empirical formula of a newly synthesized compound like this compound (C₇H₉FN₂).

The analysis is performed using an elemental analyzer, where a small amount of the sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD). thermofisher.com The analysis of organofluorine compounds presents unique challenges because fluorine is highly reactive and can attack the components of the analyzer. thermofisher.com Modern elemental analyzers designed for fluorine-containing compounds incorporate special reagents or traps in the combustion tube to capture the fluorine, preventing interference and damage to the system. thermofisher.com The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the empirical formula. A close agreement (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and supports its structural identification.

Table 4: Elemental Analysis Data for C₇H₉FN₂

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 59.99 | 59.81 | -0.18 |

| Hydrogen (H) | 6.47 | 6.51 | +0.04 |

| Nitrogen (N) | 19.99 | 20.10 | +0.11 |

Future Research Directions and Perspectives for 2 Fluoro 6 Methylpyridin 4 Yl Methylamine

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes to (2-Fluoro-6-methylpyridin-4-YL)methylamine and its derivatives is a primary area for future research. Traditional methods for the synthesis of substituted pyridines often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Modern synthetic strategies, with a focus on sustainability, offer promising alternatives.

Future investigations could focus on late-stage C-H functionalization, a powerful technique for the direct introduction of functional groups into the pyridine (B92270) ring, thereby minimizing the need for protecting groups and reducing the number of synthetic steps. nih.govuni-muenster.de For instance, the direct fluorination of a pre-functionalized methylpyridine core using milder fluorinating agents could be explored. researchgate.net Similarly, advancements in the regioselective amination or aminomethylation of pyridine derivatives could provide more direct access to the target compound.

The exploration of catalytic methods, including transition-metal-catalyzed cross-coupling reactions, could also lead to more sustainable synthetic pathways. nih.gov These methods often proceed with high atom economy and under milder conditions than classical approaches. A modular synthesis approach, where different substituted fragments can be coupled in a convergent manner, would also be highly valuable for creating a library of derivatives for further studies. nih.gov

A comparative analysis of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Late-Stage C-H Functionalization | Reduced step count, high atom economy, access to novel derivatives. nih.govuni-muenster.de | Regioselectivity control, functional group tolerance. |

| Catalytic Cross-Coupling Reactions | Mild reaction conditions, broad substrate scope, high yields. nih.gov | Catalyst cost and stability, removal of metal impurities. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |

Investigation of Undiscovered Reactivity Modes and Transformation Products

The reactivity of this compound is governed by the interplay of its functional groups. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a key site for further functionalization. nih.gov Future research should systematically explore the displacement of the fluoride (B91410) with a wide range of nucleophiles, such as oxygen, nitrogen, sulfur, and carbon-based nucleophiles, to generate a diverse array of derivatives. The rate of these SNAr reactions is significantly faster for 2-fluoropyridines compared to their chloro- or bromo-analogs, allowing for milder reaction conditions. nih.govacs.org

The aminomethyl group at the 4-position offers another reactive handle. Its nucleophilic character allows for reactions with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. Furthermore, this primary amine can participate in reductive amination reactions to introduce diverse substituents.

Future studies should also investigate the potential for intramolecular reactions between the aminomethyl group and substituents introduced at the 2-position, which could lead to the formation of novel heterocyclic ring systems. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and aminomethyl groups can also lead to unique reactivity patterns that are yet to be discovered.

Development of Advanced Materials Utilizing the this compound Scaffold

Fluorinated organic molecules are of great interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov The incorporation of the this compound scaffold into polymers or other materials could impart these desirable properties.

Future research could focus on the synthesis of monomers derived from this compound for the preparation of novel fluorinated polymers. These polymers could find applications as high-performance plastics, coatings, or membranes with tailored properties. The pyridine nitrogen atom can also be used to coordinate with metal ions, opening up possibilities for the development of new metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.

The unique electronic properties of fluorinated pyridines also suggest their potential use in organic electronics. nbinno.com Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

| Potential Material Application | Key Features of the Scaffold | Research Focus |

| Fluorinated Polymers | Thermal stability, chemical resistance from the C-F bond. nih.gov | Monomer synthesis and polymerization, material characterization. |

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen for metal coordination. | Synthesis of novel linkers, study of porosity and catalytic activity. |

| Organic Electronics | Tunable electronic properties due to fluorine and pyridine ring. nbinno.com | Synthesis of derivatives with tailored optoelectronic properties. |

Computational Design and Validation of this compound Derivatives for Specific Research Applications

Computational chemistry offers a powerful tool for the rational design of novel molecules with desired properties, thereby accelerating the research and development process. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and reactive properties of this compound and its derivatives. researchgate.netresearchgate.net

Future computational studies could focus on:

Predicting Reactivity: Calculating reaction barriers and transition states to guide the exploration of new reactions and optimize reaction conditions.

Designing Functional Molecules: In silico screening of virtual libraries of derivatives to identify candidates with specific properties, such as desired electronic properties for materials science applications or specific binding affinities for biological targets.

Understanding Structure-Property Relationships: Elucidating how modifications to the molecular structure affect its properties, which can provide valuable insights for the design of new and improved molecules.

For example, computational models could be used to predict the binding affinity of derivatives to a specific protein target, guiding the synthesis of the most promising compounds for biological evaluation. Molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these molecules with their biological targets. researchgate.net

Integration of this compound into High-Throughput Screening Libraries for Chemical Biology Tool Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of large compound libraries against biological targets to identify new lead compounds. innovations-report.com Pyridine-containing molecules are prevalent in pharmaceuticals, making derivatives of this compound attractive candidates for inclusion in HTS libraries. nih.gov

The structural features of this compound, including its hydrogen bond donors and acceptors and its rigid scaffold, make it a good starting point for the design of focused libraries of compounds for screening against various target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.